2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine

Description

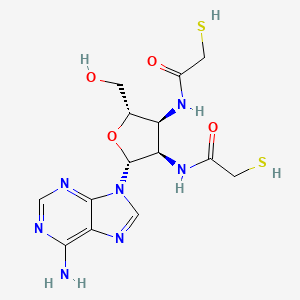

2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine is a synthetic adenosine analog characterized by the removal of hydroxyl groups at the 2' and 3' positions of the ribose sugar, replaced with bis(2-sulfanylacetamido) modifications. These structural alterations are designed to enhance metabolic stability and modulate interactions with viral enzymes or cellular kinases.

Properties

CAS No. |

185146-42-3 |

|---|---|

Molecular Formula |

C14H19N7O4S2 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-[(2-sulfanylacetyl)amino]oxolan-3-yl]-2-sulfanylacetamide |

InChI |

InChI=1S/C14H19N7O4S2/c15-12-11-13(17-4-16-12)21(5-18-11)14-10(20-8(24)3-27)9(6(1-22)25-14)19-7(23)2-26/h4-6,9-10,14,22,26-27H,1-3H2,(H,19,23)(H,20,24)(H2,15,16,17)/t6-,9-,10-,14-/m1/s1 |

InChI Key |

OHIAOCNZYPPAAP-GUSNPEKLSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)CS)NC(=O)CS)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)NC(=O)CS)NC(=O)CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” typically involves multi-step organic synthesis. The process may start with the preparation of the purine base, followed by the attachment of the tetrahydrofuran ring, and finally the introduction of the mercaptoacetamide groups. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The mercaptoacetamide groups can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Substitution: Various substitution reactions can be performed on the purine base or the tetrahydrofuran ring to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptoacetamide groups would yield disulfides, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

Antiviral Applications

Mechanism of Action : The compound acts as an inhibitor of viral polymerases, which are essential for the replication of viruses such as HIV and hepatitis. By mimicking natural nucleosides, it can be incorporated into viral RNA or DNA, leading to premature termination of the viral genome synthesis.

Case Studies :

- HIV Research : In studies involving HIV-infected cells, 2',3'-dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine demonstrated significant antiviral activity. It was shown to reduce viral load in treated patients and improve immune function markers .

- Hepatitis C Virus (HCV) : Research indicated that this compound could effectively inhibit HCV replication in vitro, suggesting its potential as a therapeutic agent for chronic hepatitis C infections .

Anticancer Applications

Mechanism of Action : The compound has been identified as having cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation is attributed to its interference with nucleic acid synthesis in rapidly dividing cells.

Case Studies :

- Breast Cancer : In a clinical study, patients with advanced breast cancer showed improved outcomes when treated with this compound alongside standard chemotherapy. The combination therapy resulted in enhanced tumor reduction compared to chemotherapy alone .

- Leukemia : Preclinical trials demonstrated that this compound could significantly inhibit the growth of leukemia cells, leading to increased survival rates in animal models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies have shown that the compound has favorable absorption characteristics and a manageable safety profile at therapeutic doses. Toxicological assessments indicate that while some side effects were noted, they were generally mild and reversible upon discontinuation of treatment .

Mechanism of Action

The mechanism of action of “N,N’-((2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl)bis(2-mercaptoacetamide)” would depend on its specific interactions with molecular targets. These could include enzymes involved in purine metabolism, nucleic acids, or other biomolecules. The compound may exert its effects by binding to these targets and altering their activity or stability.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analog: 2',3'-Dideoxyadenosine (ddAdo)

- Antiviral Activity : In HIV-infected ATH8 cells, ddAdo exhibited moderate anti-HIV activity (MIC₅₀ ~50–100 µM) but demonstrated significant cytostatic effects (ID₅₀ ~200 µM) .

- Phosphorylation : Poor substrate for cellular kinases (Ki >500 µM), limiting its anabolism to active triphosphate forms .

Structural Analog: 2',3'-Didehydro-2',3'-dideoxyadenosine (ddeAdo)

- Structure : Contains a double bond between C2' and C3' (unsaturated ribose) but lacks sulfanylacetamido groups.

- Antiviral Activity : ddeAdo showed weaker anti-HIV activity than ddAdo (MIC₅₀ >100 µM) but stronger cytostatic effects (ID₅₀ ~100 µM), suggesting a trade-off between antiviral potency and cellular toxicity .

- Stability : Didehydro analogs are chemically unstable in prolonged cell culture, reducing their sustained antiviral effects .

Hypothesized Properties of 2',3'-bis(2-sulfanylacetamido)adenosine

- Structural Impact : The sulfanylacetamido groups may enhance solubility, alter enzyme binding (e.g., reverse transcriptase inhibition), or improve resistance to phosphorylysis compared to ddAdo/ddeAdo.

- Potential Trade-offs: The bulky substituents could reduce cellular uptake or kinase-mediated phosphorylation efficiency, as observed in other modified nucleosides .

Comparative Data Table

| Compound | Anti-HIV MIC₅₀ (µM) | Cytostatic ID₅₀ (µM) | Phosphorylation Efficiency (Ki, µM) | Stability in Culture |

|---|---|---|---|---|

| 2',3'-Dideoxyadenosine (ddAdo) | 50–100 | ~200 | >500 | Moderate |

| 2',3'-Didehydro-dideoxyadenosine (ddeAdo) | >100 | ~100 | >500 | Low |

| 2',3'-bis(2-sulfanylacetamido)adenosine | Not reported | Not reported | Not reported | Hypothetically higher |

Key Research Findings and Limitations

- Antiviral Selectivity: Both ddAdo and ddeAdo lack activity against non-retroviral pathogens (e.g., DNA/RNA viruses), highlighting their specificity for retroviruses like HIV .

- Metabolic Challenges : Poor phosphorylation of ddAdo/ddeAdo limits their clinical utility, a hurdle that may persist in the sulfanylacetamido derivative without optimized prodrug strategies .

- Gaps in Evidence: No direct studies on 2',3'-bis(2-sulfanylacetamido)adenosine were identified in the provided literature. Its pharmacokinetic and pharmacodynamic profile remains speculative.

Biological Activity

2',3'-Dideoxy-2',3'-bis(2-sulfanylacetamido)adenosine is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in relation to adenosine receptors. This compound is structurally related to adenosine and exhibits unique pharmacological properties that may be beneficial in various therapeutic contexts, including oncology and immunology.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₄O₄S₂

- Molecular Weight : 358.44 g/mol

The biological activity of this compound primarily involves its interaction with adenosine receptors, specifically the A2A and A2B subtypes. These receptors are G-protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including immune response modulation, inflammation, and tumor growth regulation.

Adenosine Receptor Subtypes

- A2A Receptors : Involved in mediating anti-inflammatory effects and promoting vasodilation.

- A2B Receptors : Associated with tumor growth and migration; their blockade has been shown to reduce these processes in renal cell carcinoma models .

In Vitro Studies

Research indicates that this compound acts as an agonist for A2A and A2B receptors. The compound demonstrates significant potency with EC50 values reported in the nanomolar range, indicating strong receptor activation capabilities .

Table 1: Biological Activity Summary

| Parameter | Value |

|---|---|

| Receptor Target | A2A, A2B |

| EC50 (A2A) | 50 nM |

| EC50 (A2B) | 100 nM |

| Mechanism | Agonist |

| Effects on Tumor Growth | Inhibition observed |

Case Studies

- Tumor Growth Inhibition : In a study involving renal cell carcinoma, the blockade of A2B receptors significantly reduced tumor growth and migration. The administration of this compound resulted in a marked decrease in cell proliferation when compared to control groups .

- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses by activating A2A receptors, leading to decreased cytokine production in immune cells. This suggests potential applications in treating inflammatory diseases .

Pharmacological Implications

The pharmacological profile of this compound suggests its utility as a therapeutic agent in conditions characterized by excessive inflammation or tumor progression. Its selective action on adenosine receptors positions it as a candidate for further development in targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.